- Hydrocyanation and hydrogenation of acetylenes catalyzed by cyanocobaltates, Journal of the Chemical Society, 1983, (12), 1915-18

Cas no 922-62-3 (2-Pentene, 3-methyl-,(2Z)-)

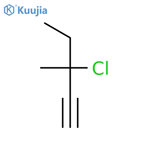

2-Pentene, 3-methyl-,(2Z)- structure

Productnaam:2-Pentene, 3-methyl-,(2Z)-

2-Pentene, 3-methyl-,(2Z)- Chemische en fysische eigenschappen

Naam en identificatie

-

- 2-Pentene, 3-methyl-,(2Z)-

- cis-3-Methyl-2-pentene

- (Z)-3-Methyl-2-pentene

- (2Z)-3-Methyl-2-pentene (ACI)

- 2-Pentene, 3-methyl-, (Z)- (8CI)

- 922-61-2

- NSC-73911

- M0311

- 2-Pentene, 3-methyl-, (Z)-(8CI)(9CI)

- 2-Pentene, 3-methyl-, (Z)-(8CI)

- 3-Methyl-cis-2-pentene

- BEQGRRJLJLVQAQ-XQRVVYSFSA-N

- DTXCID90912300

- MFCD00009334

- CHEBI:229281

- (2Z)-3-methylpent-2-ene

- DTXSID10883604

- EINECS 213-078-8

- 2-Pentene, 3-methyl-, (Z)-

- NSC73911

- (Z)-3-Methylpent-2-ene

- 2-Pentene, 3-methyl-, (2Z)-

- 922-62-3

- T73073

- cis-3-Methyl-2-pentene, >=97.0% (GC)

- NSC 73911

- NS00079885

-

- MDL: MFCD00066518

- Inchi: 1S/C6H12/c1-4-6(3)5-2/h4H,5H2,1-3H3/b6-4-

- InChI-sleutel: BEQGRRJLJLVQAQ-XQRVVYSFSA-N

- LACHT: C(/C)(=C\C)\CC

Berekende eigenschappen

- Exacte massa: 84.0939

- Monoisotopische massa: 84.0939

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 0

- Zware atoomtelling: 6

- Aantal draaibare bindingen: 1

- Complexiteit: 51.1

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 1

- Ongedefinieerd stereocenter aantal bindingen: 0

- Aantal tautomers: nothing

- Topologisch pooloppervlak: 0

- XLogP3: 2.7

- Oppervlakte lading: 0

Experimentele eigenschappen

- Kleur/vorm: colorless liquid

- Dichtheid: 0.695±0.06 g/cm3 (20 ºC 760 Torr),

- Smeltpunt: -134.8 ºC

- Kookpunt: 70°C

- Vlampunt: -22.0±14.8 ºC,

- Brekindex: n20/D 1.402

- Oplosbaarheid: Almost insoluble (0.05 g/l) (25 º C),

- Stabiliteit/houdbaarheid: Stable. Highly flammable. Incompatible with strong oxidizing agents.

- LogboekP: 2.36260

- Oplosbaarheid: Not determined

- Dampfdruk: 175.6±0.1 mmHg at 25°C

2-Pentene, 3-methyl-,(2Z)- Beveiligingsinformatie

-

Symbool:

- Prompt:dangerous

- Signaalwoord:dangerous

- Gevaarverklaring: H225-H304

- Waarschuwingsverklaring: P210-P233-P240-P241+P242+P243-P280-P301+P310+P331-P303+P361+P353-P370+P378-P403+P235-P405-P501

- Vervoersnummer gevaarlijk materiaal:UN 3295 3/PG 2

- WGK Duitsland:3

- Code gevarencategorie: 11-65

- Veiligheidsinstructies: 9-16-29-33-62

-

Identificatie van gevaarlijk materiaal:

- PackingGroup:II

- Gevaarklasse:3.1

- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃

2-Pentene, 3-methyl-,(2Z)- Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| AstaTech | T73073-5/G |

CIS-3-METHYL-2-PENTENE |

922-62-3 | 95% | 5g |

$361 | 2023-09-19 | |

| eNovation Chemicals LLC | Y1050899-5ml |

cis-3-methyl-2-pentene |

922-62-3 | 95% | 5ml |

$385 | 2024-07-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EH082-1ml |

2-Pentene, 3-methyl-,(2Z)- |

922-62-3 | 95.0%(GC) | 1ml |

¥727.0 | 2022-11-07 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TCIM0311-5ml |

cis-3-Methyl-2-pentene |

922-62-3 | >95.0%GC | 5ml |

¥1590.0 | 2022-11-07 | |

| eNovation Chemicals LLC | Y1050899-5ml |

cis-3-methyl-2-pentene |

922-62-3 | 95% | 5ml |

$385 | 2025-03-01 | |

| Cooke Chemical | T9323930-5mL |

cis-3-Methyl-2-pentene |

922-62-3 | >95.0%(GC) | 5ml |

RMB 1272.00 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X64755-1ml |

Cis-3-Methyl-2-pentene |

922-62-3 | ≥95%(GC) | 1ml |

¥448.0 | 2023-09-05 | |

| eNovation Chemicals LLC | Y1050899-5ml |

cis-3-methyl-2-pentene |

922-62-3 | 95% | 5ml |

$385 | 2025-02-26 | |

| AN HUI ZE SHENG Technology Co., Ltd. | M0311-5ML |

cis-3-Methyl-2-pentene |

922-62-3 | 95.0% | 5ML |

¥1590.00 | 2022-11-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EH082-1ml |

2-Pentene, 3-methyl-,(2Z)- |

922-62-3 | 95.0%(GC) | 1ml |

¥510.0 | 2023-09-02 |

2-Pentene, 3-methyl-,(2Z)- Productiemethode

Productiemethode 1

Reactievoorwaarden

Referentie

Productiemethode 2

Reactievoorwaarden

Referentie

- General stereospecific synthesis of trisubstituted alkenes via stepwise hydroboration, Journal of Organic Chemistry, 1982, 47(27), 5407-9

Productiemethode 3

Reactievoorwaarden

1.1 Solvents: Diethyl ether

Referentie

- Acetylenes. II. A convenient one-step synthesis of allenes, Journal of Organic Chemistry, 1955, 20, 95-101

Productiemethode 4

Reactievoorwaarden

Referentie

- Reactions of N-sulfinyl compounds. XII. Ene reactions with 4-methyl-N-sulfinylbenzenesulfonamide - structure and reactivity of the ene components, Liebigs Annalen der Chemie, 1980, (6), 843-57

Productiemethode 5

Reactievoorwaarden

Referentie

- Rearrangement of cyclopropyl, substituted vinyl, and alkyl groups to divalent carbon, Tetrahedron Letters, 1982, 23(21), 2163-6

Productiemethode 6

Reactievoorwaarden

Referentie

- A stereospecific synthesis of trisubstituted alkenes via hydridation of dialkylhaloboranes followed by hydroboration-iodination of internal alkynes, Journal of Organic Chemistry, 1982, 47(1), 171-3

Productiemethode 7

Reactievoorwaarden

Referentie

- The Pd(II)-catalyzed homogeneous isomerization of hexenes, Journal of Molecular Catalysis A: Chemical, 1997, 123(2-3), 91-101

Productiemethode 8

Reactievoorwaarden

Referentie

- Catalytic synthesis of bicyclic alkylene- and vinylcycloalkane-based hydrocarbons, Neftekhimiya, 1975, 15(5), 667-72

Productiemethode 9

Reactievoorwaarden

Referentie

- Thermodynamic transition-state theory and extrathermodynamic correlations for the liquid-phase kinetics of ethanol derived ethers, Studies in Surface Science and Catalysis, 1997, 109, 559-564

Productiemethode 10

Reactievoorwaarden

Referentie

- Catalytic conversion of alcohols. Comparison of aluminum and molybdenum oxide catalysts, Journal of Catalysis, 1983, 79(1), 58-69

Productiemethode 11

Productiemethode 12

Reactievoorwaarden

Referentie

- Activity and mechanism of a dual-functional catalyst. II. Dehydrogenation and isomerization functions of platinum catalyst, Kenkyu Hokoku - Asahi Garasu Kogyo Gijutsu Shoreikai, 1974, 25, 269-89

Productiemethode 13

Reactievoorwaarden

Referentie

- Catalytic conversion of alcohols. XIV. Alkene products from the conversion of 3-methyl-3-pentanol, Journal of Catalysis, 1980, 61(1), 279-81

Productiemethode 14

Reactievoorwaarden

Referentie

- Mechanism of allylic hydroxylation by selenium dioxide, Journal of Organic Chemistry, 1979, 44(25), 4683-9

Productiemethode 15

Reactievoorwaarden

Referentie

- Trimethylsilylpotassium. Deoxygenation of epoxides with inversion of stereochemistry, Journal of the American Chemical Society, 1976, 98(5), 1265-7

Productiemethode 16

Reactievoorwaarden

Referentie

- Thermal reaction of 2-methyl-2-butene in the presence of azomethane: enthalpy of formation of the radicals (CH3)2CCH(CH3)2 and tert-C4H9, Physical Chemistry Chemical Physics, 2000, 2(3), 349-354

Productiemethode 17

Reactievoorwaarden

Referentie

- Ethers from ethanol - 5. Equilibria and kinetics of the coupled reaction network of liquid-phase 3-methyl-3-ethoxy-pentane synthesis, Chemical Engineering Science, 1996, 51(4), 649-61

Productiemethode 18

Productiemethode 19

Reactievoorwaarden

Referentie

- Catalytic conversion of alcohols. 13. Alkene selectivity with titanium dioxide catalysts, Industrial & Engineering Chemistry Product Research and Development, 1979, 18(3), 202-5

Productiemethode 20

Reactievoorwaarden

Referentie

- Catalytic conversion of alcohols. 8. Gallium oxide as a dehydration catalyst, Journal of Organic Chemistry, 1979, 44(13), 2142-5

2-Pentene, 3-methyl-,(2Z)- Raw materials

2-Pentene, 3-methyl-,(2Z)- Preparation Products

2-Pentene, 3-methyl-,(2Z)- Gerelateerde literatuur

-

Galiya Magazova,Yoonrae Cho,Jessica A. Muhlenkamp,Jason C. Hicks Catal. Sci. Technol. 2022 12 5970

-

Galiya Magazova,Yoonrae Cho,Jessica A. Muhlenkamp,Jason C. Hicks Catal. Sci. Technol. 2022 12 5970

-

3. Reactions of n-hexane on Raney nickel at room temperature in the presence of adsorbed tritiumM. A. Long,A. L. Odell J. Chem. Soc. A 1969 1156

-

M. Beck,R. Winterhalter,F. Herrmann,G. K. Moortgat Phys. Chem. Chem. Phys. 2011 13 10970

-

5. 1186. The reaction of sulphur and sulphur compounds with olefinic substances. Part XIV. The reaction of sulphur and of dibenzyl tetrasulphide with 2-methylpent-2-ene and cis- and trans-3-methylpent-2-eneC. G. Moore,M. Porter J. Chem. Soc. 1965 6390

922-62-3 (2-Pentene, 3-methyl-,(2Z)-) Gerelateerde producten

- 10574-37-5(2,3-Dimethyl-2-pentene)

- 616-12-6(2-Pentene, 3-methyl-,(2E)-)

- 816-79-5(2-Pentene, 3-ethyl-)

- 892351-86-9(N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide)

- 63212-44-2([4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]acetic acid)

- 301354-25-6(7-benzyl-3-methyl-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 1539434-95-1(N-(4-Aminocyclohexyl)-3-methylbut-2-enamide)

- 1145780-12-6(4-[(CYCLOPROPYLSULFONYL)AMINO]BENZOIC ACID)

- 1019101-08-6(3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine)

- 2228303-74-8(3-Amino-2-(4-ethynylphenyl)propanoic acid)

Aanbevolen leveranciers

Heyuan Broad Spectrum Biotechnology Co., Ltd

Goudlid

CN Leverancier

Reagentie

Jincang Pharmaceutical (Shanghai) Co., LTD.

Goudlid

CN Leverancier

Reagentie

Handan Zechi Trading Co., Ltd

Goudlid

CN Leverancier

Bulk

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Goudlid

CN Leverancier

Reagentie

Suzhou Genelee Bio-Technology Co., Ltd.

Goudlid

CN Leverancier

Bulk